molecular formula C21H19FN4O3 B2585738 N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105226-72-9

N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2585738
CAS No.: 1105226-72-9
M. Wt: 394.406
InChI Key: AYVDUMWIDLPOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,4-dihydropyridine core, a privileged scaffold in pharmaceutical sciences known for its diverse biological activities . The molecular structure incorporates a hydrazinecarboxamide linker connecting a 4-fluorophenyl moiety to a 1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl group, creating a multifunctional chemical entity. Compounds containing the 4-oxo-1,4-dihydropyridine ring system have demonstrated substantial research value as intermediates in organic synthesis and as core structures for developing pharmacologically active molecules . The 4-fluorophenyl group, a common bioisostere in drug design, enhances the molecule's potential for target interaction, similar to its application in other bioactive pyridine and pyridazine derivatives . Research applications for this compound include use as a key intermediate in synthesizing more complex heterocyclic systems, investigation of its hydrogen-bonding capabilities in crystal engineering , and evaluation of its potential biological activities through structure-activity relationship studies. The presence of multiple hydrogen bond donors and acceptors within the molecular architecture suggests potential for forming stable crystalline structures with interesting solid-state properties, similar to related structures that form infinite chains through intermolecular hydrogen bonding along crystal lattice axes . This product is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-14-2-4-15(5-3-14)12-26-13-16(6-11-19(26)27)20(28)24-25-21(29)23-18-9-7-17(22)8-10-18/h2-11,13H,12H2,1H3,(H,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDUMWIDLPOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations

Substituent Effects on Lipophilicity: The 4-methylbenzyl group in the primary compound provides moderate lipophilicity, favoring membrane permeability. The 4-chlorophenyl substituent in the acetohydrazide analog (Row 2) introduces greater steric bulk and halogen bonding capacity, which may influence off-target interactions .

Core Structure Variations :

  • Pyrimidine-based analogs (Row 3) exhibit distinct hydrogen-bonding capabilities due to the 5-hydroxy group, which could improve solubility but limit blood-brain barrier penetration compared to dihydropyridine derivatives .

Pharmacokinetic Implications :

  • The trifluoromethyl group in Row 4 is associated with prolonged metabolic stability, a feature absent in the primary compound’s 4-methylbenzyl group .
  • The acetohydrazide moiety in Row 2 may confer susceptibility to hydrolysis, reducing oral bioavailability relative to carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.